4-(2-{2-Nitrophenyl}vinyl)quinoline
Description
4-(2-{2-Nitrophenyl}vinyl)quinoline is a quinoline derivative featuring a nitro-substituted styryl group at the 4-position of the quinoline core. The compound’s structure combines the planar aromatic quinoline system with a conjugated vinyl linkage to a 2-nitrophenyl group, which introduces strong electron-withdrawing effects. Key characteristics include:
- Molecular formula: Likely C₁₇H₁₁N₂O₂ (inferred from similar compounds in and ).
- Key functional groups: Quinoline (aromatic heterocycle), vinyl bridge, and 2-nitro-substituted phenyl ring.
- Synthetic routes: Likely involves Heck coupling or Pd-catalyzed cross-coupling reactions, as seen in the synthesis of analogous styrylquinolines .
Properties
Molecular Formula |
C17H12N2O2 |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
4-[(E)-2-(2-nitrophenyl)ethenyl]quinoline |
InChI |
InChI=1S/C17H12N2O2/c20-19(21)17-8-4-1-5-14(17)10-9-13-11-12-18-16-7-3-2-6-15(13)16/h1-12H/b10-9+ |
InChI Key |
JCTWQKKUUAMKTM-MDZDMXLPSA-N |
SMILES |
C1=CC=C(C(=C1)C=CC2=CC=NC3=CC=CC=C23)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=NC3=CC=CC=C23)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=NC3=CC=CC=C23)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
- Nitro group position : The 2-nitrophenyl group (meta-directing) in the target compound contrasts with the 4-nitrophenyl (para-directing) group in CAS 4594-97-2, altering electronic distribution and dipole moments .
- Functional groups : Oxadiazole-containing derivatives () exhibit enhanced bioactivity due to additional hydrogen-bonding sites, whereas the styryl group in the target compound may favor π-π stacking interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
